Decamethyltetrasiloxane

Descripción general

Descripción

It is a type of siloxane compound with the chemical formula C₁₀H₃₀O₃Si₄ and a molecular weight of 310.69 g/mol . This compound is widely used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Decamethyltetrasiloxane can be synthesized through several methods. One common synthetic route involves the reaction of hexamethyldisiloxane with dimethyldichlorosilane in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours.

In industrial production, this compound is often produced through the hydrolysis and condensation of chlorosilanes. This method involves the reaction of chlorosilanes with water to form silanols, which then condense to form siloxanes. The process is usually carried out in the presence of a catalyst, such as a strong acid or base, to enhance the reaction rate .

Análisis De Reacciones Químicas

Decamethyltetrasiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Substitution: This compound can undergo substitution reactions with halogens, such as chlorine or bromine, to form halogenated siloxanes.

The major products formed from these reactions include various silanols, siloxanes, and halogenated siloxanes, depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

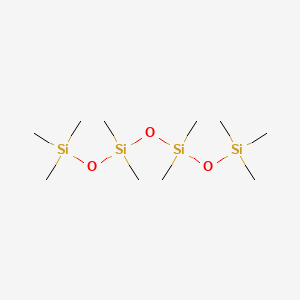

Decamethyltetrasiloxane is characterized by its alternating silicon-oxygen backbone. Its chemical structure allows for unique properties such as low surface tension and high thermal stability, making it suitable for various applications.

Personal Care Products

This compound is widely used in cosmetics and personal care formulations due to its ability to impart a silky feel and enhance spreadability. It acts as a solvent and carrier for active ingredients in products like lotions, creams, and hair care items.

| Application Type | Specific Use |

|---|---|

| Skin Care | Emollient in lotions and creams |

| Hair Care | Conditioning agents |

| Fragrance Products | Solvent for fragrance compounds |

Polymers and Coatings

The compound is utilized in the production of silicone-based polymers that exhibit excellent flexibility, durability, and water repellency. These properties make it ideal for coatings in various applications, including:

- Waterproofing agents : Used in construction materials.

- Industrial lubricants : Enhances performance under extreme conditions.

Environmental Monitoring

Research has shown that this compound can be detected in municipal effluents and marine environments. Its presence raises concerns about environmental toxicity and bioaccumulation potential.

| Study Focus | Findings |

|---|---|

| Environmental Fate | Detected in sediments at ng/L levels |

| Toxicity Assessment | Impact on aquatic organisms observed |

A study highlighted the oxidative stress response in mussels exposed to environmentally relevant concentrations of this compound, indicating potential ecological risks .

Human Health Assessments

Toxicological evaluations indicate that this compound exhibits low toxicity with minimal dermal absorption . In vivo studies have shown no significant adverse effects at high doses, suggesting a favorable safety profile for consumer products.

- No Observed Adverse Effect Level (NOAEL) : Reported at 400 ppm based on repeated dose toxicity studies .

Genotoxicity Studies

Research has demonstrated that this compound does not possess genotoxic properties, as it did not induce mutations in standard test systems . This reinforces its safety for use in consumer products.

Case Study: Pulmonary Injury from Nano-sized Waterproofing Product

A documented case reported pulmonary injury associated with the use of a waterproofing product containing this compound. The study underscored the importance of assessing inhalation exposure risks associated with aerosolized products .

Regulatory Perspectives

Regulatory bodies have conducted assessments to evaluate the environmental impact of this compound. Recommendations have been made to improve monitoring processes for its presence in wastewater and sediments .

Mecanismo De Acción

The mechanism of action of decamethyltetrasiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of siloxane bonds through hydrolysis and condensation reactions . In biological systems, this compound interacts with cellular membranes and proteins, enhancing the biocompatibility of medical devices and materials .

Comparación Con Compuestos Similares

Decamethyltetrasiloxane can be compared with other similar siloxane compounds, such as hexamethyldisiloxane, octamethyltrisiloxane, and dodecamethylpentasiloxane .

Hexamethyldisiloxane: This compound has a shorter siloxane chain and lower molecular weight compared to this compound, making it less viscous and more volatile.

Octamethyltrisiloxane: Similar to hexamethyldisiloxane, octamethyltrisiloxane has a shorter siloxane chain and lower molecular weight, resulting in different physical properties.

Dodecamethylpentasiloxane: This compound has a longer siloxane chain and higher molecular weight, making it more viscous and less volatile compared to this compound.

The uniqueness of this compound lies in its balance of molecular weight, viscosity, and volatility, making it suitable for a wide range of applications in various fields.

Actividad Biológica

Decamethyltetrasiloxane (D4) is a cyclic siloxane compound widely used in various industrial and consumer products. Understanding its biological activity is critical due to potential human exposure and environmental implications. This article synthesizes research findings, case studies, and data tables to present a comprehensive overview of D4's biological effects.

Overview of this compound

- Chemical Structure : D4 is composed of a siloxane backbone with methyl groups, represented as .

- Applications : It is utilized in cosmetics, personal care products, and industrial applications due to its properties such as thermal stability and low surface tension.

Toxicological Studies

-

Carcinogenicity :

- A significant study indicated that chronic inhalation exposure to D4 in Fischer 344 rats resulted in an increased incidence of uterine endometrial adenocarcinomas. Specifically, an incidence of 8% was noted at a concentration of 160 ppm over two years .

- However, the study concluded that the observed tumors may not be directly attributable to D4 exposure but rather related to the spontaneous tumor incidence in this rat strain .

- Hormonal Effects :

- Developmental Toxicity :

Environmental Impact

- Bioconcentration and Bioaccumulation :

- Metabolism :

Pulmonary Injury Associated with D4 Exposure

A case study reported pulmonary injuries among workers exposed to a waterproofing product containing nano-sized D4 particles. The study highlighted the potential respiratory risks associated with inhalation exposure during application processes .

Human Health Assessment

A tier II assessment evaluated the human health risks associated with dermal absorption of D4, concluding minimal absorption through the skin but noting potential risks from inhalation or ingestion routes .

Data Tables

Propiedades

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCGDEUVHLPRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044551 | |

| Record name | Decamethyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decamethyltetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.37 [mmHg] | |

| Record name | Decamethyltetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-62-8 | |

| Record name | Decamethyltetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decamethyltetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decamethyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decamethyltetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECAMETHYLTETRASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C23WAL597T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Decamethyltetrasiloxane has a molecular formula of C10H30O3Si4 and a molecular weight of 310.7 g/mol. [, , ]

A: Yes, several studies have used spectroscopic techniques like FTIR (Fourier Transform Infrared Spectroscopy) and XPS (X-ray Photoelectron Spectroscopy) to characterize DMTDS and its plasma-polymerized derivatives. FTIR helps identify functional groups, revealing continuous siloxane chain linkage and oxygen incorporation in plasma polymers. XPS provides insights into the elemental composition and chemical states within the material. [, ]

A: this compound is commonly used as a lubricant due to its high spreadability and compressibility. It has been explored as a lubricant in the lamination of lithium sheets for thin film production, as it evaporates readily after lamination, preventing contamination in electrochemical cells. []

A: DMTDS is a linear siloxane, and compared to cyclic siloxanes, it exhibits smaller excess volumes and enthalpies when mixed with heptane. This property makes DMTDS a suitable candidate as a working fluid in ORCs, as its interaction with hydrocarbons is less pronounced. []

A: this compound is relatively stable under dry conditions but can undergo cleavage and rearrangement reactions in the presence of hydrogen chloride and water or methanol. [] Research shows that its stability can be affected by the presence of acids, bases, and certain solvents. [, ]

A: Yes, DMTDS, like other volatile methyl siloxanes (VMS), raises environmental concerns due to its potential for long-range atmospheric transport and deposition. [, , , ]

A: Studies on rainbow trout suggest that DMTDS, while having a relatively low dietary uptake efficiency compared to other non-metabolizable chemicals, can still bioaccumulate, particularly in lipid-rich tissues. []

A: Research indicates that DMTDS exhibits rapid sorption to soil organic matter, primarily through a partitioning mechanism. The measured sorption coefficients suggest a lower sorption affinity compared to what would be predicted solely based on its hydrophobicity, highlighting the influence of siloxane-specific properties on its environmental fate. []

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for quantifying DMTDS in various matrices, including water, soil, and biogas. [, , , ]

A: Yes, several extraction techniques are employed depending on the sample matrix. For instance, Pressurized Solvent Extraction (PSE) is used for extracting DMTDS from silicone products like bakeware and nipples. [] For water samples, Magnetic Solid-Phase Extraction (MSPE) utilizing graphene oxide/Fe3O4 nanocomposites has shown promise as a fast and environmentally friendly pre-concentration technique prior to GC-MS analysis. []

A: Yes, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) has been investigated as a real-time technique for quantifying DMTDS in landfill gas and biogas. [] This technique relies on the fast ion-molecule reactions of DMTDS with reagent ions, allowing for its detection at low levels.

A: Yes, research is ongoing to find substitutes for DMTDS, especially in applications where environmental concerns are paramount. This includes exploring alternative working fluids for ORCs, such as other siloxanes with different properties or less environmentally persistent compounds. [, ]

A: Further research is needed to fully understand the long-term environmental fate and effects of DMTDS. This includes investigating its degradation pathways in different environmental compartments, assessing its potential toxicity to various organisms, and developing efficient methods for its removal from contaminated sites. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.